molecular formula C12H11NO3 B2376319 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 1073071-78-9

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B2376319
CAS No.: 1073071-78-9
M. Wt: 217.224
InChI Key: CHMGVNDZWOYOEJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1073071-78-9 . It has a molecular weight of 217.22 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H11NO3/c1-7-10 (12 (15)16)8-5-3-4-6-9 (8)13 (2)11 (7)14/h3-6H,1-2H3, (H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 217.22 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, including derivatives of 1,3-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, exploring their chemical formation mechanisms through quantum-chemical calculations (Rudenko et al., 2012).

Physicochemical and Biological Properties

  • A study conducted a comparative analysis of the acidic properties of a group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and discussed their NMR spectroscopic features and analgesic properties (Ukrainets et al., 2010).

Structure Elucidation and Application in Corrosion Mitigation

  • New 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives were synthesized and characterized. These derivatives were examined for their potential in mitigating iron and copper corrosion in acidic and neutral solutions, showing promising properties (Hayani et al., 2021).

Molecular Docking and Biological Activity

  • Synthesis of 4-hydroxy-2-quinolones and their derivatives revealed insights into possible interactions with protein database inhibitors, indicating potential applications in biological systems (Ukrainets et al., 2005).

Anticancer Activity

  • A study aimed to produce new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and evaluate their anticancer effect against breast cancer MCF-7 cell line, demonstrating significant anticancer activity in certain derivatives (Gaber et al., 2021).

NMDA Receptor Antagonism

  • Research on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to this compound, assessed their antagonist activity at the glycine site on the NMDA receptor, providing insights into their neuropharmacological relevance (Carling et al., 1992).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1,3-dimethyl-2-oxoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-10(12(15)16)8-5-3-4-6-9(8)13(2)11(7)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMGVNDZWOYOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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